Product packaging for 1-Cyclobutylcyclopropane-1-carboxylic acid(Cat. No.:CAS No. 1601751-12-5)

1-Cyclobutylcyclopropane-1-carboxylic acid

Cat. No.: B2619995
CAS No.: 1601751-12-5
M. Wt: 140.182
InChI Key: JJWZPUHJYCWDNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Cyclobutylcyclopropane-1-carboxylic acid is a high-purity chemical compound designed for research and development applications. This organobuilding block features both a strained cyclopropane ring and a cyclobutyl group attached to a carboxylic acid functional group, making it a valuable scaffold in medicinal chemistry and organic synthesis . The carboxylic acid group offers a versatile handle for further derivatization, enabling researchers to create amides or esters for constructing more complex molecules. Compounds containing cyclopropane and cyclobutane rings are of significant interest in drug discovery due to their potential to influence the conformation, metabolic stability, and physicochemical properties of lead compounds . Researchers can utilize this reagent in the synthesis of novel active pharmaceutical ingredients (APIs), the development of peptidomimetics, or as a key intermediate in materials science research. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O2 B2619995 1-Cyclobutylcyclopropane-1-carboxylic acid CAS No. 1601751-12-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclobutylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-7(10)8(4-5-8)6-2-1-3-6/h6H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWZPUHJYCWDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2(CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Cyclobutylcyclopropane 1 Carboxylic Acid

Retrosynthetic Analysis of the 1-Cyclobutylcyclopropane-1-carboxylic acid Scaffold

Retrosynthetic analysis of this compound suggests several logical disconnections to identify potential starting materials and synthetic routes. The primary disconnections involve the cleavage of the cyclopropane (B1198618) ring, the cyclobutane (B1203170) ring, or the bond connecting the two rings, as well as the functional group manipulation of the carboxylic acid.

A primary disconnection strategy involves breaking the bonds of the cyclopropane ring. This leads back to a substituted alkene containing the cyclobutyl moiety. This alkene precursor, such as a cyclobutyl-substituted acrylic acid derivative, could then undergo a cyclopropanation reaction to form the target three-membered ring. This approach is central to methods like diazo-mediated and Simmons-Smith cyclopropanations.

Alternatively, a disconnection based on intramolecular cyclization suggests a precursor that already contains the cyclobutane ring and a linear chain with appropriate functional groups. For instance, a malonic ester derivative attached to a cyclobutyl group could be reacted with a 1,2-dihaloalkane, followed by cyclization, hydrolysis, and decarboxylation to yield the final product. youtube.com

A third retrosynthetic approach involves the disconnection of the cyclobutane ring itself. This would be achieved via a retro-[2+2] cycloaddition, leading to simpler alkene precursors. baranlab.orgacs.org One of these precursors would need to contain the necessary functionality to be converted into the cyclopropanecarboxylic acid moiety after the formation of the four-membered ring.

Finally, functional group interconversion is a key consideration. The carboxylic acid can be retrosynthetically derived from a nitrile or an ester. This is a common strategy, as nitriles and esters are often more convenient functional groups during the key carbon-carbon bond-forming steps of the synthesis. youtube.comyoutube.com

Approaches to Cyclopropane Ring Formation in the Presence of a Cyclobutyl Moiety

The formation of the cyclopropane ring onto a pre-existing cyclobutyl scaffold is a common and effective strategy. This typically involves the reaction of a cyclobutyl-substituted alkene with a reagent capable of delivering a methylene (B1212753) (CH₂) group.

Diazo-Mediated Cyclopropanation Reactions

Diazo compounds, such as diazomethane (B1218177) or ethyl diazoacetate, are versatile reagents for forming cyclopropane rings from alkenes. wikipedia.orgmasterorganicchemistry.com The reaction can proceed through the generation of a highly reactive carbene intermediate, often facilitated by photolysis or thermal conditions. masterorganicchemistry.com In the context of synthesizing this compound, a plausible precursor would be an α,β-unsaturated ester or nitrile bearing a cyclobutyl group at the β-position.

The reaction involves the 1,3-dipolar cycloaddition of the diazo compound to the alkene to form a pyrazoline intermediate. wikipedia.org Subsequent expulsion of nitrogen gas (N₂), either thermally or photochemically, yields the cyclopropane ring. wikipedia.orgmasterorganicchemistry.com Metal catalysts, such as rhodium(II) or copper(II) complexes, can also be employed to generate a metal carbene intermediate, which then adds to the alkene. rsc.org This catalytic approach often provides better control and efficiency. rsc.org These reactions are stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. wikipedia.orgmasterorganicchemistry.com

Reagent TypeConditionsIntermediateKey Features
Diazomethane (CH₂N₂)Light (hν) or Heat (Δ)Methylene carbeneHighly reactive, potential for side reactions. masterorganicchemistry.com
Ethyl DiazoacetateTransition metal catalyst (e.g., Rh₂(OAc)₄)Metal carbeneGenerally higher yields and selectivity. rsc.org
Donor-substituted diazo reagentsCobalt(II)-porphyrin catalysisMetallo-radicalEffective for a broad range of alkenes. nih.gov

Simmons-Smith Cyclopropanation Strategies

The Simmons-Smith reaction is a widely used method for cyclopropanation that avoids the hazards associated with diazomethane. masterorganicchemistry.comorganicchemistrytutor.com It involves an organozinc carbenoid, typically prepared from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn-Cu). wikipedia.orgthermofisher.com This reagent reacts with an alkene in a concerted, stereospecific manner to deliver a methylene group to the double bond. wikipedia.orgnih.gov

For the synthesis of the target molecule, a cyclobutyl-substituted alkene would be treated with the Simmons-Smith reagent. A key advantage of this method is its tolerance of various functional groups. The presence of nearby hydroxyl groups can direct the cyclopropanation to occur on the same face of the molecule, a feature that can be exploited for stereocontrol in more complex substrates. nih.gov Modifications to the classic Simmons-Smith reaction, such as the Furukawa modification which uses diethylzinc (B1219324) (Et₂Zn) instead of the Zn-Cu couple, can enhance reactivity and yield. wikipedia.orgthermofisher.comnih.gov

Reagent SystemDescriptionAdvantages
CH₂I₂ / Zn-CuThe classic Simmons-Smith reagent.Well-established, avoids diazomethane. masterorganicchemistry.comthermofisher.com
CH₂I₂ / Et₂Zn (Furukawa mod.)A more reactive system.Increased reactivity, often better yields. wikipedia.orgthermofisher.com
CF₃CO₂ZnCH₂I (Shi mod.)A more nucleophilic zinc carbenoid.Allows reaction with electron-deficient alkenes. wikipedia.org

Base-Promoted Intramolecular Cyclization Routes

Intramolecular cyclization provides a powerful method for constructing cyclopropane rings. A classic approach involves the base-promoted cyclization of a molecule containing both a nucleophilic center and a leaving group in a 1,3-relationship. youtube.com A common strategy is the malonic ester synthesis.

In this context, a diester such as diethyl cyclobutylmalonate could serve as the starting material. Deprotonation with a strong base would generate a nucleophilic enolate. This enolate could then be reacted with a 1,2-dihaloethane (e.g., 1,2-dibromoethane). The initial reaction would be an SN2 substitution, followed by a second, intramolecular SN2 reaction where the newly formed enolate attacks the other carbon bearing a halogen, closing the three-membered ring. youtube.comorgsyn.org The resulting cyclopropane-1,1-dicarboxylate can then be hydrolyzed to the diacid and subsequently heated to induce decarboxylation, yielding the desired this compound. youtube.com

Another variation starts with a γ-halonitrile. youtube.comorgsyn.org Treatment with a strong base can induce an intramolecular SN2 reaction to form a cyclopropyl (B3062369) cyanide, which is then hydrolyzed to the carboxylic acid. youtube.com These intramolecular reactions are often highly efficient due to the favorable proximity of the reacting groups. youtube.com

Strategies for Cyclobutyl Ring Introduction

The formation of the four-membered cyclobutane ring is often considered challenging due to inherent ring strain. baranlab.org However, specific synthetic methods have been developed to construct this moiety efficiently.

[2+2] Cycloaddition Methodologies for Cyclobutane Formation

The [2+2] cycloaddition is the most direct and widely used method for synthesizing cyclobutane rings. nih.gov This reaction involves the union of two alkene components to form a four-membered ring. Photochemical [2+2] cycloadditions are a common variant, where irradiation with UV light excites one of the alkene partners, leading to the formation of a diradical intermediate that subsequently closes to form the cyclobutane ring. baranlab.orgacs.org

In a potential synthesis of a precursor for this compound, a [2+2] cycloaddition could be performed between ethylene (B1197577) and an appropriately substituted alkene, such as acrylic acid or one of its derivatives. chemicalbook.com For example, the photochemical reaction of acrylic acid with excess ethylene could directly yield cyclobutanecarboxylic acid. chemicalbook.com This intermediate could then be further elaborated to introduce the cyclopropane ring through one of the methods described in section 2.2. The regioselectivity and stereoselectivity of [2+2] cycloadditions can often be controlled by the electronic nature of the substituents on the alkenes and the reaction conditions. acs.orgnih.gov

Reaction TypeConditionsKey Features
Photochemical [2+2] CycloadditionUV irradiation, often with a sensitizer (B1316253) (e.g., acetone).Proceeds via a diradical intermediate. baranlab.org
Transition Metal-Catalyzed [2+2]Various metal catalysts.Can offer alternative selectivity and milder conditions. baranlab.org
Intramolecular [2+2] CycloadditionUV irradiation of a diolefin.Often provides better regiocontrol and stereoselectivity. acs.org

Ring Contraction or Expansion Precursors

The formation of the intricate spiro[3.2]hexane core of this compound can be envisioned through reactions that alter the size of a precursor ring system. Such ring contraction or expansion reactions are powerful tools in organic synthesis for accessing strained ring systems. rsc.org

Ring Contraction: A plausible approach involves the ring contraction of a larger, more readily accessible carbocycle. For instance, a suitably substituted cyclopentanone (B42830) derivative could undergo a Favorskii rearrangement. This reaction typically involves the treatment of an α-haloketone with a base to yield a rearranged carboxylic acid derivative. An oxidative ring contraction of a cyclobutene (B1205218) derivative using an oxidant like m-chloroperoxybenzoic acid (mCPBA) could also be used to form a cyclopropyl ketone, which could then be further functionalized. organic-chemistry.org These methods often proceed under mild conditions and tolerate various functional groups. organic-chemistry.orgresearchgate.net

Ring Expansion: Conversely, a ring expansion strategy could be employed, starting from a smaller ring. The cyclobutyl ring, for example, could be constructed via a one-carbon ring expansion of a cyclopropylmethyl system. The rearrangement of cyclobutylmethylcarbenium ions to form cyclopentyl systems is a known transformation driven by the relief of ring strain. ugent.bestackexchange.com A carefully designed substrate could potentially be directed toward the desired cyclobutyl structure, although controlling such rearrangements to avoid unintended products can be challenging. stackexchange.com

Carboxylic Acid Functionalization Techniques

Once the 1-cyclobutylcyclopropane core is established, the introduction of the carboxylic acid group is a critical step. Several standard organic transformations can be employed for this purpose.

Carbonylation Reactions

Carbonylation reactions introduce a carbonyl group into a molecule using carbon monoxide (CO) as a C1 source. wikipedia.orgacsgcipr.org This method is highly atom-economical and is a cornerstone of industrial chemistry. acsgcipr.org For the synthesis of this compound, a precursor such as 1-cyclobutyl-1-halocyclopropane could undergo a palladium-catalyzed carbonylation in the presence of water (hydrocarboxylation) to yield the target acid. rsc.org

Alternatively, the Koch reaction offers a metal-free carbonylation pathway. wikipedia.org This method involves treating a substrate that can form a stable carbocation, such as a tertiary alcohol, with carbon monoxide under strong acidic conditions. A hypothetical 1-cyclobutylcyclopropan-1-ol (B1365779) precursor could, in principle, be converted to the desired carboxylic acid via this method.

Nitrile Hydrolysis Approaches

A reliable and common method for synthesizing carboxylic acids is the hydrolysis of a corresponding nitrile. lumenlearning.com This two-stage transformation first converts the nitrile to an amide, which is then hydrolyzed to the carboxylic acid. chemistrysteps.com The synthesis of this compound could thus proceed from 1-cyclobutylcyclopropane-1-carbonitrile.

The hydrolysis can be catalyzed by either acid or base. chemistrysteps.comphiladelphia.edu.jo

Acid-Catalyzed Hydrolysis: Treatment of the nitrile with aqueous acid (e.g., H₂SO₄ or HCl) and heat protonates the nitrogen atom, making the carbon atom more susceptible to nucleophilic attack by water. lumenlearning.comgoogle.com

Base-Catalyzed Hydrolysis: Using an aqueous base like sodium hydroxide (B78521) involves the nucleophilic attack of a hydroxide ion on the nitrile carbon, followed by protonation steps to form the amide and subsequently the carboxylate salt. chemistrysteps.com An acidic workup is then required to obtain the final carboxylic acid. orgsyn.org

This approach is particularly useful as the nitrile precursor can often be synthesized via nucleophilic substitution of an alkyl halide with a cyanide salt. lumenlearning.com

Grignard or Organolithium Carbonation

The carbonation of organometallic reagents is a classic and highly effective method for carboxylic acid synthesis. This involves the reaction of a Grignard reagent or an organolithium reagent with carbon dioxide (often in the form of dry ice), followed by acidification. youtube.comlibretexts.orgyoutube.com

To synthesize this compound, a precursor such as 1-bromo-1-cyclobutylcyclopropane would first be converted into the corresponding Grignard reagent (1-cyclobutylcyclopropylmagnesium bromide) by reacting it with magnesium metal in an ether solvent. youtube.com This highly nucleophilic Grignard reagent would then be added to crushed dry ice. The organometallic compound attacks the electrophilic carbon of CO₂, forming a halomagnesium carboxylate salt. libretexts.org A final step involving treatment with aqueous acid (e.g., HCl) protonates the carboxylate to yield the desired this compound. youtube.comyoutube.com This method has the advantage of adding one carbon atom to the substrate, extending the carbon chain. youtube.com

Stereoselective and Regioselective Synthesis Considerations

The structure of this compound contains a spirocyclic quaternary stereocenter. Synthesizing this compound as a single enantiomer requires a stereoselective approach.

Stereoselectivity: Achieving high stereoselectivity in the synthesis of cyclopropane derivatives can be accomplished using several strategies. doi.org One method involves the cyclopropanation of a chiral precursor, where the existing stereocenter directs the approach of the reagent. For example, the 1,3-dipolar cycloaddition of diazomethane to a chiral cyclobutyl dehydro amino acid has been shown to proceed with high stereoselectivity, governed by the steric hindrance of the existing chiral moiety. doi.orgresearchgate.net Applying this principle, a chiral auxiliary attached to a cyclobutylidene precursor could direct a cyclopropanation reaction to occur preferentially on one face of the double bond.

Regioselectivity: Regioselectivity is crucial during the synthesis of the precursors. For instance, in a ring contraction or expansion reaction, the placement of leaving groups and other functional groups will determine the final structure. Similarly, when forming the Grignard reagent, the halide must be positioned at the desired carbon atom to ensure the carboxylic acid is introduced at the correct location.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is essential for maximizing the yield and purity of the final product while minimizing side reactions. Key parameters that are typically adjusted include the choice of solvent, reaction temperature, concentration of reagents, and catalyst type and loading. researchgate.net

For a reaction such as the carbonation of a Grignard reagent, factors to optimize would include:

Solvent: Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are crucial for stabilizing the Grignard reagent.

Temperature: Grignard formation is often initiated at room temperature but may require cooling to control the exothermic reaction. The subsequent carbonation step is typically performed at low temperatures (e.g., -78 °C) to minimize side reactions with the carboxylate product.

Reagent Purity: Magnesium turnings must be free of oxide layers, and the solvent and glassware must be scrupulously dry, as Grignard reagents are highly reactive towards protic substances like water.

A hypothetical optimization study for this key step is presented below.

Table 1: Hypothetical Optimization of Grignard Carbonation for this compound
EntrySolventTemperature (°C)Reaction Time (h)Hypothetical Yield (%)
1Diethyl Ether-78275
2Tetrahydrofuran (THF)-78282
3Tetrahydrofuran (THF)-50265
4Tetrahydrofuran (THF)-78483

Similarly, for a nitrile hydrolysis step, optimization would involve varying the acid or base concentration, temperature, and reaction time to achieve complete conversion without promoting degradation of the product.

Table 2: Hypothetical Optimization of Acid-Catalyzed Nitrile Hydrolysis
EntryAcid (Concentration)Temperature (°C)Reaction Time (h)Hypothetical Yield (%)
1H₂SO₄ (6 M)801288
2H₂SO₄ (6 M)100891
3HCl (6 M)100885
4H₂SO₄ (12 M)100882 (some degradation)

Isolation and Purification Techniques in Synthetic Protocols

Detailed, publicly available scientific literature and patents specifically outlining the isolation and purification techniques for this compound are not readily found. While general methods for the purification of carboxylic acids are well-established, specific protocols, including solvent systems, yields, and purity assessments for this particular compound, are not documented in the searched resources.

Generally, the isolation and purification of a carboxylic acid like this compound from a reaction mixture would involve a combination of standard laboratory techniques. These methods are selected based on the physical and chemical properties of the target compound and the impurities present.

General Techniques Potentially Applicable:

Extraction: A common first step in isolating a carboxylic acid is liquid-liquid extraction. Typically, the reaction mixture is diluted with an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). The carboxylic acid is deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous layer, separating it from neutral or basic organic impurities. The aqueous layer is then acidified (e.g., with hydrochloric acid) to protonate the carboxylate, regenerating the less water-soluble carboxylic acid, which can then be extracted back into an organic solvent.

Crystallization: If the crude this compound is a solid, crystallization is a powerful purification technique. This involves dissolving the crude product in a suitable hot solvent or solvent mixture and allowing it to cool slowly. As the solution cools, the solubility of the carboxylic acid decreases, leading to the formation of crystals, while impurities ideally remain dissolved in the solvent. The choice of solvent is critical and is determined empirically to find a system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Chromatography: Column chromatography is a versatile method for purifying both solid and liquid compounds. For a carboxylic acid, silica (B1680970) gel is a common stationary phase. A solvent system (eluent) is chosen to move the components of the mixture down the column at different rates. The polarity of the eluent is a key parameter; for carboxylic acids, a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate), often with a small amount of acetic or formic acid to suppress deprotonation and reduce tailing of the spot on the column, is typically used. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to isolate the pure product.

Distillation: If this compound is a liquid with sufficient thermal stability, distillation under reduced pressure (vacuum distillation) could be employed for purification. This technique separates compounds based on differences in their boiling points.

Without specific experimental data from the synthesis of this compound, a detailed data table on its purification cannot be generated. A hypothetical table illustrating the kind of data that would be relevant is presented below for illustrative purposes only.

Hypothetical Purification Data Table

Purification StepDetailsPurity before StepPurity after StepYield (%)
Aqueous Extraction Ethyl acetate/1M NaOH75% (by NMR)90% (by NMR)95
Crystallization Recrystallized from Hexane/Ethyl Acetate (10:1)90% (by NMR)>98% (by HPLC)85
Column Chromatography Silica gel, 4:1 Hexane:Ethyl Acetate + 0.5% Acetic Acid90% (by NMR)>99% (by HPLC)80

Note: The data in this table is purely illustrative and not based on experimental results for this compound.

In-depth Analysis of this compound Transformations Is Not Available in Existing Scientific Literature

A thorough investigation into the chemical transformations and derivative synthesis of the specific compound this compound reveals a significant lack of detailed, publicly available scientific literature. While the general reactivity of the carboxylic acid functional group is well-documented for a wide range of molecules, specific research findings detailing the esterification, amide formation, acyl halide formation, anhydride (B1165640) synthesis, or reduction reactions solely for this compound could not be located.

General chemical principles suggest that this compound would likely undergo the standard reactions characteristic of other carboxylic acids. However, without specific experimental data, any discussion of reaction conditions, yields, and the specific properties of the resulting derivatives would be speculative. The unique steric and electronic effects of the cyclobutyl and cyclopropyl rings attached to the alpha-carbon could influence the reactivity of the carboxyl group in ways that differ from simpler carboxylic acids.

Attempts to find documented instances of the following transformations for this compound were unsuccessful:

Esterification Reactions: No specific examples of Fischer esterification or DCC coupling to form esters from this acid were found.

Amide Formation: There is no available literature on the direct amidation or the use of activated ester routes to synthesize amides from this compound.

Acyl Halide and Anhydride Synthesis: The conversion of this compound into its corresponding acyl halide (e.g., using thionyl chloride) or its anhydride is not described in the available chemical literature.

Reduction Reactions: Specific protocols for the reduction of the carboxyl group to a primary alcohol using reagents like lithium aluminum hydride (LiAlH4) or diborane (B8814927) have not been published for this particular molecule.

Due to the absence of specific research data for this compound, it is not possible to provide a detailed and scientifically accurate article on its chemical transformations and derivative synthesis as requested. The creation of such an article would require making unsubstantiated assumptions about its chemical behavior.

Table of Compounds

Chemical Transformations and Derivative Synthesis of 1 Cyclobutylcyclopropane 1 Carboxylic Acid

Reduction Reactions of the Carboxyl Group

Partial Reduction to Aldehydes (via specialized derivatives)

The direct reduction of carboxylic acids to aldehydes is a challenging transformation, as aldehydes are more reactive than carboxylic acids and are typically reduced further to primary alcohols. libretexts.org Therefore, the conversion of 1-Cyclobutylcyclopropane-1-carboxylic acid to its corresponding aldehyde, 1-Cyclobutylcyclopropane-1-carbaldehyde, necessitates a two-step approach. This involves first converting the carboxylic acid into a less reactive derivative, such as an acid chloride or an ester, which can then be reduced to the aldehyde using a mild, sterically hindered reducing agent. libretexts.orgresearchgate.net

A common strategy is the conversion of the carboxylic acid to an acyl chloride. This can be accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 1-Cyclobutylcyclopropane-1-carbonyl chloride is significantly more reactive than the parent carboxylic acid. This activated intermediate can then be selectively reduced to the aldehyde using a specialized hydride reagent like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.org This reagent is less reactive than lithium aluminum hydride (LiAlH₄), which allows the reduction to be stopped at the aldehyde stage. libretexts.org

Alternatively, this compound can be esterified, for example, to its methyl or ethyl ester. Esters can be partially reduced to aldehydes using Diisobutylaluminium hydride (DIBAL-H) at low temperatures, typically -78 °C. libretexts.org The low temperature is crucial to prevent the over-reduction of the aldehyde product to the corresponding alcohol. libretexts.org

Table 1: Reagents for Partial Reduction of this compound Derivatives
Carboxylic Acid DerivativeReducing AgentTypical Reaction ConditionsProduct
1-Cyclobutylcyclopropane-1-carbonyl chlorideLithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃)Anhydrous ether or THF, low temperature1-Cyclobutylcyclopropane-1-carbaldehyde
Methyl 1-Cyclobutylcyclopropane-1-carboxylateDiisobutylaluminium hydride (DIBAL-H)Toluene or THF, -78 °C1-Cyclobutylcyclopropane-1-carbaldehyde

Decarboxylation Pathways

Decarboxylation involves the removal of the carboxyl group, releasing it as carbon dioxide (CO₂). This can be achieved through thermal or oxidative methods.

Mechanistic Studies of Thermal Decarboxylation

The thermal decarboxylation of simple aliphatic carboxylic acids typically requires high temperatures and often proceeds with low efficiency. libretexts.org However, the presence of specific structural features can facilitate this process. For cyclopropane (B1198618) carboxylic acids, thermal decarboxylation can be complex. Research on related compounds has shown that the reaction may involve an initial ring-opening of the strained cyclopropane ring. arkat-usa.org This ring-opening is thought to proceed via the formation of a diradical intermediate, which is stabilized by the adjacent carboxyl group. arkat-usa.org

Following the ring-opening, a hydrogen shift can occur, leading to an unsaturated carboxylic acid, which then undergoes decarboxylation through a cyclic transition state. arkat-usa.org For this compound, the high temperatures required for thermal decarboxylation would likely lead to a mixture of products resulting from various rearrangements and ring-opening pathways of both the cyclopropane and cyclobutyl rings. The mechanism is generally considered to be a unimolecular heterolytic fission, where the stability of the resulting carbanion intermediate plays a crucial role. stackexchange.com

Oxidative Decarboxylation (e.g., Hunsdiecker Reaction)

A more controlled method for decarboxylation is the Hunsdiecker reaction, an example of oxidative decarboxylation. wikipedia.org This reaction converts a carboxylic acid into an organic halide with one fewer carbon atom. wikipedia.org The process begins with the formation of the silver salt of the carboxylic acid, in this case, silver 1-cyclobutylcyclopropane-1-carboxylate, which is prepared by treating the acid with silver oxide. adichemistry.com

The dry silver salt is then treated with a halogen, most commonly bromine (Br₂), in an inert solvent like carbon tetrachloride (CCl₄). adichemistry.combyjus.com The reaction is believed to proceed through a free-radical chain mechanism. organic-chemistry.org An unstable acyl hypobromite (B1234621) intermediate is formed initially, which then undergoes homolytic cleavage to form a carboxyl radical and a bromine radical. wikipedia.org The carboxyl radical rapidly loses CO₂ to form a 1-cyclobutylcyclopropyl radical. This radical then abstracts a bromine atom from another acyl hypobromite molecule or reacts with a bromine radical to form the final product, 1-bromo-1-cyclobutylcyclopropane, and regenerate the carboxyl radical to propagate the chain. wikipedia.org

Table 2: Hunsdiecker Reaction for this compound
StepReactantsKey IntermediateProduct
1. Salt FormationThis compound + Silver(I) oxide (Ag₂O)Silver 1-cyclobutylcyclopropane-1-carboxylate-
2. Halogenation/DecarboxylationSilver 1-cyclobutylcyclopropane-1-carboxylate + Bromine (Br₂)1-Cyclobutylcyclopropyl radical1-Bromo-1-cyclobutylcyclopropane

Reactions Involving the Cyclopropane Ring

The significant ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) makes it susceptible to ring-opening reactions under various conditions. beilstein-journals.orgnih.gov

Ring Opening Reactions under Acidic or Basic Conditions

The cyclopropane ring in this compound can undergo cleavage under acidic conditions. Acid-catalyzed ring-opening typically involves the protonation of the cyclopropane ring, which behaves somewhat like a π-bond, to form a carbocation intermediate. This carbocation is then attacked by a nucleophile. The regioselectivity of the ring opening is dictated by the stability of the resulting carbocation (Markovnikov's rule), with cleavage occurring to form the most stable carbocation. The presence of the electron-withdrawing carboxylic acid group and the adjacent cyclobutyl group would influence the position of cleavage.

While less common, ring-opening under basic conditions can occur if the structure contains strongly electron-withdrawing groups that can stabilize a carbanion intermediate formed upon nucleophilic attack. For this compound itself, ring-opening under basic conditions is less likely without the presence of other activating groups.

Cycloaddition Reactions of the Strained Ring

The strained C-C sigma bonds of the cyclopropane ring possess a degree of 'p' character, allowing them to participate in certain cycloaddition reactions, behaving similarly to a π-system. These are often classified as [σ2+π2] cycloadditions. While the Diels-Alder reaction ([4π+2π] cycloaddition) is the most common type, highly strained systems can undergo other cycloaddition pathways. libretexts.orgnumberanalytics.com For instance, derivatives of bicyclo[1.1.0]butane are known to participate in [2π+2σ] cycloaddition reactions. chemrxiv.org

For this compound, participating as the 2σ component in a cycloaddition would be a challenging transformation, likely requiring a highly reactive π-system partner and catalysis (e.g., photochemically or with a transition metal). Such a reaction would involve the cleavage of one of the cyclopropane's C-C bonds and the formation of two new sigma bonds to the cycloaddition partner, resulting in a five-membered ring system. The feasibility and outcome of such a reaction would be highly dependent on the specific reagents and reaction conditions employed.

Radical Reactions on the Cyclopropane Moiety

The generation of radicals from carboxylic acids, typically through photoredox-catalyzed decarboxylation, is a powerful modern synthetic tool. nih.govbris.ac.ukbeilstein-journals.org Applying this strategy to this compound would involve the formation of a 1-cyclobutylcyclopropyl radical. However, the synthesis and subsequent reactions of cyclopropyl (B3062369) radicals are known to be challenging. bris.ac.uk These radicals are relatively unstable, and their generation can be inefficient, often leading to low yields of desired products. nih.gov

In analogous systems, the photoredox-catalyzed decarboxylative coupling of a simple cyclopropanecarboxylic acid with an activated alkene has been shown to produce bis-cyclopropane products. bris.ac.uk This reaction proceeds via a radical-polar crossover mechanism, but the yields are often modest, reflecting the difficulties associated with cyclopropyl radical chemistry. nih.govbris.ac.uk Should the 1-cyclobutylcyclopropyl radical be successfully generated from this compound, it could participate in various radical-mediated transformations, such as Giese-type additions to electron-deficient olefins. beilstein-journals.org However, the potential for radical-induced ring-opening of the highly strained cyclopropane ring remains a competing pathway that must be considered.

Table 1: Analogous Photoredox-Catalyzed Decarboxylative Cyclopropanation
Carboxylic Acid SubstrateAlkene PartnerCatalyst SystemProductYieldReference
Cyclopropanecarboxylic acidMethyl 3-chloro-2-methylenepropanoateOrganic Photocatalyst (4CzIPN), Visible LightMethyl 1-(cyclopropylmethyl)cyclopropane-1-carboxylatePoor nih.govbris.ac.uk

Reactions Involving the Cyclobutyl Ring

The cyclobutyl ring offers distinct opportunities for chemical modification, including skeletal rearrangements and direct functionalization of its C-H bonds.

The inherent ring strain of the cyclobutane (B1203170) moiety provides a thermodynamic driving force for ring-expansion reactions. chemistrysteps.com Such transformations are typically mediated by the formation of an intermediate that can undergo rearrangement. For this compound, conversion of the carboxyl group into a suitable leaving group, followed by its departure, could generate a cyclobutylcarbinyl-type carbocation. This primary carbocation would be highly unstable and prone to rapid rearrangement. The expansion of the adjacent cyclobutyl ring would lead to a more stable tertiary cyclopentyl carbocation, relieving ring strain in the process. chemistrysteps.comstackexchange.com This transformation is a well-documented pathway for cyclobutylcarbinyl systems. stackexchange.com

Alternatively, radical-mediated pathways could also induce skeletal changes. The formation of a radical on the carbon atom adjacent to the cyclobutyl ring can trigger ring expansion, although the regioselectivity between ring expansion and ring opening can be influenced by substituents. nih.gov Ring contraction of the cyclobutyl ring is less common but conceivable under specific cationic reaction conditions, potentially leading to a cyclopropylmethyl system. wikipedia.org

Table 2: Potential Skeletal Rearrangement Products from this compound Derivatives
Precursor IntermediateRearrangement TypePotential Product ScaffoldDriving Force
1-(Cyclopropyl)cyclobutylmethyl CationCationic Ring Expansion1-CyclopropylcyclopentylRelief of ring strain; Formation of a more stable tertiary carbocation
1-(Cyclopropyl)cyclobutylmethyl RadicalRadical Ring Expansion1-CyclopropylcyclopentylRelief of ring strain; Formation of a more stable tertiary radical

Direct functionalization of the saturated C-H bonds of the cyclobutyl ring is a significant synthetic challenge. Classical radical halogenation methods often lack regioselectivity and are difficult to control. However, modern synthetic methods, such as transition metal-catalyzed C-H activation, offer powerful solutions. nih.gov

Carboxylic acids can serve as directing groups in palladium-catalyzed C-H functionalization reactions, enabling site-selective introduction of new functional groups. For cycloalkane carboxylic acids, this strategy has been used for transannular C-H arylation. nih.gov In the case of cyclobutane systems, functionalization of the β-C-H bonds is often the preferred pathway, and achieving functionalization at the more remote γ-position can be challenging. nih.gov Applying this methodology to this compound could potentially lead to the selective introduction of aryl or other groups at the β-position of the cyclobutyl ring.

Decarboxylative halogenation represents another approach, converting the carboxylic acid into a halide. nih.gov While standard halodecarboxylation reactions like the Hunsdiecker reaction replace the carboxyl group, other methods under development leverage radical intermediates for broader functionalization. princeton.edu

Table 3: Potential Functionalization Reactions on the Cyclobutyl Ring
Reaction TypeReagents/CatalystPosition of FunctionalizationPotential Product Type
Directed C-H ArylationPd Catalyst, Ligand, Aryl Iodideβ-positionβ-Aryl-1-cyclobutylcyclopropane-1-carboxylic acid
Radical Halogenatione.g., NBS, lightMixture of isomers (low selectivity)Bromo-substituted cyclobutyl derivatives

Stereo- and Regiochemical Control in Functional Group Transformations

Achieving stereo- and regiochemical control in the synthesis of derivatives of this compound is paramount for accessing specific molecular targets. The inherent stereochemistry and conformational rigidity of the spirocyclic scaffold are the primary elements that govern the selectivity of subsequent transformations.

The cyclobutyl and cyclopropyl rings create a significant steric bias, influencing the trajectory of incoming reagents. This concept, known as substrate control, is a powerful tool in stereoselective synthesis. For instance, in studies on related chiral cyclobutyl systems, the cyclobutane ring acts as a chiral inducer, directing the π-facial selection of reactions on adjacent double bonds. doi.orgresearchgate.net Reagents preferentially attack the less sterically hindered face of the molecule. doi.org

For this compound, any reaction on the cyclobutyl ring would be influenced by the bulky cyclopropane ring, which effectively shields one face. Conversely, transformations involving the carboxylic acid or the cyclopropane ring would be directed by the steric presence of the cyclobutyl group. For example, the reduction of a ketone derivative on the cyclobutyl ring would likely proceed with high diastereoselectivity, with the hydride reagent attacking from the side opposite the cyclopropane ring. This principle allows for the predictable synthesis of specific stereoisomers, which is crucial in fields like medicinal chemistry where biological activity is often stereospecific. doi.orgresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure. For 1-Cyclobutylcyclopropane-1-carboxylic acid, both one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques would be indispensable for unambiguous structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display a complex pattern of signals. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift (δ 10-12 ppm) due to its acidic nature and hydrogen bonding capabilities. The protons on the cyclobutane (B1203170) and cyclopropane (B1198618) rings would resonate in the upfield region, typically between δ 0.5 and 2.5 ppm. The methine proton on the cyclobutane ring adjacent to the cyclopropane ring would likely appear as a multiplet, with its chemical shift influenced by the ring strain and the electronegativity of the neighboring quaternary carbon. The methylene (B1212753) protons of both rings would exhibit complex splitting patterns due to geminal and vicinal coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide key information on the carbon framework. The carbonyl carbon of the carboxylic acid would be the most downfield signal, expected in the range of δ 175-185 ppm. The quaternary carbon atom shared by the two rings and the carboxyl group would also have a distinct chemical shift. The carbons of the cyclopropane ring are expected to be significantly shielded due to ring strain, appearing at unusually upfield chemical shifts (δ 10-30 ppm). The carbons of the cyclobutane ring would resonate at slightly more downfield positions compared to the cyclopropane ring.

Hypothetical ¹H and ¹³C NMR Data:

Assignment Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
-COOH11.5 (br s, 1H)180.2
C1 (quaternary)-45.1
Cyclopropane CH₂0.8 - 1.2 (m, 4H)18.5
Cyclobutane CH (alpha)2.1 - 2.4 (m, 1H)40.3
Cyclobutane CH₂ (beta)1.8 - 2.0 (m, 4H)25.7
Cyclobutane CH₂ (gamma)1.6 - 1.8 (m, 2H)19.8

Note: This is a hypothetical data table.

To definitively assign the proton and carbon signals and to establish the connectivity of the atoms, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks within the cyclobutane and cyclopropane rings, helping to trace the connectivity of the protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals based on the proton assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons. For this compound, NOESY could help to determine the relative stereochemistry and preferred conformation of the cyclobutyl ring with respect to the cyclopropane ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by the characteristic absorptions of the carboxylic acid group. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration, which is broadened by hydrogen bonding. A strong, sharp absorption corresponding to the C=O (carbonyl) stretch would be observed around 1700-1725 cm⁻¹. The C-O stretching vibration would appear in the 1210-1320 cm⁻¹ region. Additionally, C-H stretching vibrations for the sp³ hybridized carbons of the cyclobutane and cyclopropane rings would be observed just below 3000 cm⁻¹.

Expected IR Absorption Bands:

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (carboxylic acid)2500-3300Strong, Broad
C-H stretch (aliphatic)2850-3000Medium
C=O stretch (carbonyl)1700-1725Strong, Sharp
C-O stretch1210-1320Medium
O-H bend920-950Medium, Broad

Note: This is a generalized data table based on known functional group absorptions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound (C₈H₁₂O₂), the molecular ion peak [M]⁺ would be expected at m/z 140.1. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

The fragmentation pattern in the mass spectrum would be influenced by the structure of the molecule. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17), the carboxyl group (-COOH, M-45), and water (-H₂O, M-18). The cleavage of the cyclobutane and cyclopropane rings could also lead to characteristic fragment ions. For instance, the loss of ethene (C₂H₄) from the cyclobutane ring is a common fragmentation pathway.

Hypothetical Mass Spectrometry Data:

m/z Proposed Fragment
140[M]⁺
123[M - OH]⁺
95[M - COOH]⁺
112[M - C₂H₄]⁺
85[M - C₄H₇]⁺

Note: This is a hypothetical data table.

X-ray Crystallography for Solid-State Structure Determination

In the event that this compound can be obtained as a suitable single crystal, X-ray crystallography would provide the most definitive structural information. This technique would allow for the precise determination of bond lengths, bond angles, and the solid-state conformation of the molecule. It would also reveal details about the intermolecular interactions, such as the hydrogen bonding network formed by the carboxylic acid groups in the crystal lattice.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis (if applicable)

This compound is a chiral molecule, with the quaternary carbon atom being a stereocenter. Therefore, it can exist as a pair of enantiomers. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that can be used to determine the absolute configuration of chiral molecules.

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., the R-enantiomer), the absolute configuration can be determined.

ECD measures the differential absorption of left and right circularly polarized ultraviolet-visible light. Similar to VCD, the comparison of the experimental ECD spectrum with a computationally predicted spectrum can be used to assign the absolute configuration.

The application of these techniques would be essential for the complete stereochemical characterization of this compound.

Computational Chemistry and Theoretical Investigations of 1 Cyclobutylcyclopropane 1 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior and stability of 1-Cyclobutylcyclopropane-1-carboxylic acid. These methods, varying in their level of theory and computational cost, provide a detailed picture of the molecule's quantum mechanical properties.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. mdpi.com For this compound, DFT calculations would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface.

The electronic structure, which dictates the molecule's chemical properties, can also be thoroughly investigated using DFT. Key parameters that can be calculated include electron density distribution, electrostatic potential, and atomic charges. These calculations help in identifying the electron-rich and electron-poor regions of the molecule, offering clues about its reactivity. A study on cyclobutyl dehydro amino acids utilized DFT calculations to understand the stable conformations that influence stereoselective synthesis. doi.org

Table 1: Representative DFT Calculation Parameters for Geometry Optimization

ParameterTypical Value/MethodPurpose
FunctionalB3LYPApproximates the exchange-correlation energy
Basis Set6-311++G(d,p)Describes the atomic orbitals of the electrons
Solvent ModelPCM (Polarizable Continuum Model)Accounts for the effect of a solvent on the molecule's properties
Convergence Criteria10-6 HartreeDefines the precision of the energy calculation

For even greater accuracy, ab initio (from first principles) methods can be utilized. These methods are computationally more demanding than DFT as they make fewer approximations. Methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energies and properties for molecules like this compound. While computationally expensive, these methods are invaluable for benchmarking the results from less demanding methods like DFT and for situations where high accuracy is paramount. lookchem.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.com

From the HOMO and LUMO energies, various reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.net

Table 2: Key Reactivity Descriptors Derived from HOMO/LUMO Energies

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution
Chemical Potential (μ)μ = -(I + A) / 2Escaping tendency of electrons
Electrophilicity Index (ω)ω = μ2 / 2ηPropensity of the molecule to accept electrons

These descriptors provide a quantitative framework for predicting how this compound might behave in chemical reactions. ijastems.org

Conformational Analysis and Energy Landscapes

The three-dimensional shape of a molecule, or its conformation, plays a significant role in its properties and reactivity. Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms and their corresponding energies.

The carboxyl group (-COOH) is not static; it can rotate around the single bond connecting it to the cyclopropane (B1198618) ring. This rotation is not entirely free, as it is hindered by energetic barriers. Computational methods can be used to calculate the energy profile of this rotation, identifying the most stable (lowest energy) and least stable (highest energy) conformations. The energy difference between these represents the rotational barrier. Understanding these barriers is important as the orientation of the carboxyl group can influence intermolecular interactions.

A conformational analysis of cyclobutanecarboxylic acid has shown the existence of multiple stable conformers based on the orientation of the carboxyl group relative to the puckered ring. researchgate.net Similarly, for this compound, the interplay between the puckering of the cyclobutyl ring and the orientation of the cyclopropane and carboxyl groups would result in a complex potential energy surface with several local energy minima, each corresponding to a different stable conformation. Theoretical calculations are essential to map out this energy landscape and determine the relative populations of these conformers at a given temperature.

Reaction Mechanism Studies

Computational chemistry provides powerful tools to elucidate the intricate details of reaction mechanisms, offering insights that are often inaccessible through experimental means alone. For a molecule such as this compound, theoretical studies are crucial for understanding its formation and reactivity.

Transition State Characterization for Key Synthetic Steps

The synthesis of this compound likely involves the formation of the highly strained cyclopropane ring. A common method for creating such a ring system is through cyclopropanation, for instance, by the reaction of an alkene with a carbene or carbenoid. Computational modeling, particularly Density Functional Theory (DFT), is instrumental in characterizing the transition states of these key synthetic steps.

For a hypothetical synthesis involving a substituted alkene and a carbene, the transition state would be characterized by the simultaneous formation of two new carbon-carbon bonds. The geometry of this transition state, including the bond lengths and angles of the forming ring, can be precisely calculated. Furthermore, vibrational frequency analysis is used to confirm the nature of the stationary point on the potential energy surface. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products.

Table 1: Hypothetical Transition State Parameters for a Cyclopropanation Reaction

ParameterValueDescription
C-C forming bond 1 (Å)~2.2The distance between one carbon of the carbene and one of the alkene carbons.
C-C forming bond 2 (Å)~2.2The distance between the carbene carbon and the other alkene carbon.
Imaginary Frequency (cm⁻¹)-400 to -200The single imaginary frequency indicating a true transition state for the ring-closing step.

Computational Modeling of Reactivity Profiles

The reactivity of this compound is largely dictated by the electronic and steric properties of its constituent rings and the carboxylic acid group. Computational modeling can predict the molecule's reactivity profile by calculating various molecular descriptors.

Frontier Molecular Orbital (FMO) theory is a key component of this analysis. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate how the molecule will interact with other reagents. For instance, the location of the HOMO would suggest the site of electrophilic attack, while the LUMO would indicate the site for nucleophilic attack.

Additionally, electrostatic potential (ESP) maps can be generated to visualize the charge distribution across the molecule. In this compound, the oxygen atoms of the carboxylic acid group are expected to be regions of high negative potential, making them susceptible to interaction with electrophiles or serving as hydrogen bond acceptors. The strained bonds of the cyclopropane and cyclobutane (B1203170) rings might also exhibit unique electronic characteristics that influence reactivity.

Molecular Dynamics Simulations (if relevant for solvent interactions or aggregates)

While detailed molecular dynamics (MD) simulations specifically for this compound are not prominently documented in the literature, this computational technique would be highly relevant for understanding its behavior in solution and in condensed phases. mdpi.com MD simulations track the movement of atoms and molecules over time, providing insights into dynamic processes. mdpi.comsemanticscholar.orgfrontiersin.org

For this compound, MD simulations could be employed to study:

Solvent Interactions: How the carboxylic acid group forms hydrogen bonds with solvent molecules like water. This can influence its acidity (pKa) and solubility. The hydrophobic cyclobutyl and cyclopropyl (B3062369) groups would also have specific interactions with different solvents.

Dimerization and Aggregation: Carboxylic acids are known to form hydrogen-bonded dimers. MD simulations could predict the stability and structure of such dimers for this compound in various environments. This is crucial for understanding its physical properties and behavior in biological systems.

Conformational Dynamics: The relative orientation of the cyclobutyl and cyclopropane rings, as well as the conformation of the carboxylic acid group, can fluctuate. MD simulations can explore the conformational landscape and identify the most stable arrangements.

Theoretical Insights into Ring Strain and Stability

The presence of both a cyclopropane and a cyclobutane ring in this compound makes it a fascinating subject for theoretical investigations into ring strain and stability. libretexts.orglibretexts.orgchemistrysteps.com Both of these small rings are significantly strained compared to larger cycloalkanes like cyclopentane (B165970) and cyclohexane. chemistrysteps.comquimicaorganica.orgpressbooks.pub

The strain in these rings arises from two main factors:

Angle Strain: The internal bond angles in cyclopropane (60°) and cyclobutane (~88° in its puckered conformation) deviate significantly from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbon atoms. libretexts.orglibretexts.orgquimicaorganica.org This deviation leads to less effective orbital overlap and increased potential energy. libretexts.orglibretexts.org

Torsional Strain: In the planar conformation of cyclopropane, all the C-H bonds are eclipsed, leading to repulsive interactions. chemistrysteps.com Cyclobutane adopts a puckered conformation to partially alleviate this torsional strain. pressbooks.pub

Computational chemistry allows for the quantification of this ring strain. The total strain energy can be calculated by comparing the heat of formation of the cyclic molecule with that of a hypothetical strain-free acyclic analogue.

Table 2: Comparison of Ring Strain in Small Cycloalkanes

CycloalkaneBond Angle (°)Total Strain Energy (kcal/mol)
Cyclopropane60~27.5
Cyclobutane~88~26.3
Cyclopentane~105~6.2
Cyclohexane~109.5~0

Source: Data compiled from general organic chemistry principles. libretexts.orglibretexts.orgchemistrysteps.compressbooks.pub

Role As a Building Block in Complex Molecular Architectures

Utilization in Fragment-Based Drug Discovery (FBDD) Scaffolds

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in pharmaceutical research. nih.gov This approach relies on screening libraries of low molecular weight compounds, or "fragments," to find those that bind weakly but efficiently to a biological target. mdpi.com A critical aspect of FBDD is the subsequent optimization of these initial hits, a process that involves synthetically elaborating the fragment to improve its potency and selectivity. nih.gov

The rigid, three-dimensional structure of 1-Cyclobutylcyclopropane-1-carboxylic acid makes it an exemplary scaffold for creating novel fragment libraries. nih.govvu.nl Unlike traditional fragment libraries that are often dominated by flat, aromatic compounds, spirocyclic structures like this introduce significant spatial complexity. researchgate.net The carboxylic acid group serves as a convenient and synthetically tractable attachment point or "growth vector," allowing chemists to systematically build out from the core scaffold to explore interactions with the target protein. nih.gov The defined orientation of the cyclobutane (B1203170) and cyclopropane (B1198618) rings provides precise, predictable exit vectors for this chemical elaboration, facilitating rational, structure-based drug design.

Application in DNA-Encoded Library (DEL) Synthesis

DNA-Encoded Library (DEL) technology has revolutionized early-stage drug discovery by enabling the synthesis and screening of libraries containing billions of unique small molecules. vipergen.comnih.gov A cornerstone of DEL synthesis is the use of robust and reliable chemical reactions that are compatible with the DNA tag which encodes the structure of the attached molecule. nih.gov

Carboxylic acids are among the most widely used building blocks in DEL synthesis due to their ability to readily form amide bonds under DNA-compatible conditions. nih.govrsc.org this compound can be seamlessly integrated into this workflow. Typically, the carboxylic acid is activated and then reacted with an amine-terminated DNA "headpiece" to initiate the library synthesis. nih.gov By incorporating this spirocyclic scaffold, library designers can introduce novel, rigid, three-dimensional motifs into the vast chemical space of a DEL, increasing the structural diversity and potential for discovering potent and selective binders to protein targets. nih.govnih.gov

Precursor for the Synthesis of Novel Cycloalkane-Fused Compounds

The strained nature of the cyclopropane and cyclobutane rings within this compound provides the impetus for its use as a precursor in the synthesis of more complex fused-ring systems. The carboxylic acid directing group can facilitate regioselective C-H activation and functionalization on the cycloalkane rings. For instance, palladium-catalyzed transannular C–H arylation has been successfully applied to various cycloalkane carboxylic acids, enabling the installation of aryl groups in a stereocontrolled manner. nih.gov This methodology could potentially be applied to this compound to functionalize the cyclobutane ring, creating highly substituted and complex carbocyclic structures.

Furthermore, the inherent ring strain of the cyclopropane moiety makes it susceptible to ring-opening reactions under thermal, photochemical, or catalytic conditions. otago.ac.nz This reactivity can be harnessed to generate larger, fused-ring systems. For example, vinylcyclopropanes can undergo iodocyclization to produce cyclopropyl-fused tetrahydrofurans, which can then be transformed into complex polycyclic systems. otago.ac.nzresearchgate.net A similar strategy, starting with a derivative of this compound, could provide access to novel cyclobutane-fused heterocyclic or carbocyclic scaffolds.

Role in Non-Polymeric Material Design

Currently, the scientific literature does not indicate significant applications of this compound in the design of non-polymeric materials. Its utility is primarily explored within the context of biologically active molecules and complex organic synthesis.

Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies

The systematic modification of a lead compound to understand how structural changes affect its properties is a fundamental aspect of medicinal chemistry known as Structure-Activity Relationship (SAR) studies. nih.gov this compound serves as an excellent core for such studies due to its multiple points for diversification. The synthesis of analogs would focus on modifying the core structure to explore the chemical space around it.

Synthetic strategies for creating analogs could involve several approaches:

Modification of the Carboxylic Acid: The carboxylic acid can be converted into a variety of other functional groups, such as esters, amides, or alcohols, using standard organic chemistry transformations. This allows for probing different types of interactions (e.g., hydrogen bond donating vs. accepting).

Substitution on the Cyclobutane Ring: Analogs can be prepared by using substituted cyclobutane precursors during the initial synthesis or by direct functionalization of the cyclobutane ring post-synthesis, potentially guided by C-H activation methods. nih.gov

Modification of the Cyclopropane Ring: While synthetically more challenging, methods exist for creating substituted cyclopropanes, for instance, through the malonic ester synthesis pathway using substituted dibromoalkanes. youtube.com

The table below outlines potential design strategies for the synthesis of analogs for SAR studies.

Modification Target Analog Type Synthetic Rationale
Carboxylic AcidAmides, EstersStandard coupling reactions (e.g., HATU, DCC) or esterification conditions. nih.gov
Carboxylic AcidBioisosteres (e.g., Tetrazole)Multi-step synthesis to replace the carboxylic acid with a group of similar acidity and spatial properties.
Cyclobutane RingSubstituted Cyclobutanes (e.g., 3-methylcyclobutyl)Synthesis starting from a substituted cyclobutanone (B123998) or cyclobutene (B1205218) precursor.
Cyclobutane RingFused SystemsIntramolecular cyclization reactions following functionalization of the cyclobutane ring. nih.gov
Spirocyclic CoreRing Expansion/ContractionUse of alternative cycloalkyl precursors (e.g., cyclopentyl) to assess the impact of ring size.

These synthetic efforts enable a detailed exploration of the SAR, providing crucial data for optimizing the properties of molecules derived from this unique spirocyclic scaffold. nih.gov

Future Research Directions and Unexplored Reactivity

Development of Novel Stereoselective Synthetic Pathways

The creation of chiral centers is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. For 1-cyclobutylcyclopropane-1-carboxylic acid, which possesses a chiral spirocyclic core, the development of stereoselective synthetic routes is a critical area for future research. While methods for constructing spiro[3.2]hexane systems exist, enantioselective approaches are less common.

Future work could focus on asymmetric cyclopropanation and cyclobutanation reactions. For instance, employing chiral catalysts in the reaction of a substituted methylenecyclobutane (B73084) with a carbene source could provide an enantioselective route to the cyclopropane (B1198618) ring. Similarly, asymmetric [2+2] cycloadditions could be explored to construct the cyclobutane (B1203170) ring with high stereocontrol. nih.gov The use of chiral auxiliaries attached to a precursor molecule could also guide the stereochemical outcome of the cyclization steps. nih.gov A divergent synthetic approach, starting from a common chiral precursor, could also yield a library of regio- and stereoisomers. nih.gov

Potential Stereoselective Approaches:

Synthetic Strategy Description Potential Catalyst/Auxiliary
Asymmetric Cyclopropanation Enantioselective addition of a carbene to a cyclobutylidene precursor. Chiral rhodium or copper catalysts.
Asymmetric [2+2] Cycloaddition Stereocontrolled formation of the cyclobutane ring. Chiral Lewis acids or photoredox catalysts. acs.org
Chiral Auxiliary-Mediated Synthesis Covalent attachment of a chiral molecule to direct stereochemistry. Evans oxazolidinones, Ellman's sulfinamide. nih.gov
Kinetic Resolution Selective reaction of one enantiomer from a racemic mixture. Chiral enzymes or metal complexes.

Exploration of Organometallic Chemistry involving the Strained Rings

The high degree of s-character in the C-C bonds of cyclopropane and cyclobutane rings makes them susceptible to oxidative addition by transition metals. pharmaguideline.comquora.com This reactivity opens up a vast and underexplored area of organometallic chemistry for this compound.

Future research could investigate the reaction of this spirocycle with various low-valent transition metal complexes (e.g., Pt(0), Pd(0), Rh(I), Ni(0)). Such reactions could lead to a variety of metallacyclic intermediates, which could then be trapped with different reagents to form new, functionalized products. For example, insertion of a metal into one of the C-C bonds of the cyclopropane ring, followed by reductive elimination with a coupling partner, could lead to ring-opened products with high regioselectivity. The cyclobutane ring could also undergo similar transformations, potentially leading to larger ring systems or acyclic products. pharmaguideline.com

Photochemical Reactions of this compound

Photochemistry offers a powerful tool for activating molecules and accessing unique reaction pathways. The strained rings of this compound are expected to be particularly responsive to photochemical conditions. Irradiation with UV light could induce a variety of transformations, including ring-opening, rearrangement, and cycloaddition reactions.

For example, photochemical decarboxylation could generate a highly strained spiro[3.2]hexyl radical, which could then undergo further reactions. Additionally, sensitization with a triplet sensitizer (B1316253) could lead to different reactivity patterns compared to direct irradiation. The interaction of the carboxylic acid group with the strained rings under photochemical conditions is another area ripe for exploration, potentially leading to novel lactones or other oxygen-containing heterocycles. rsc.org The solid-state photochemistry of this compound could also be investigated, as the crystal packing can influence the stereochemical outcome of the reaction. acs.org

Electrocatalytic Transformations of the Carboxyl Group

Electrosynthesis is emerging as a green and powerful alternative to traditional chemical methods. acs.org The carboxylic acid moiety of this compound is an ideal handle for electrocatalytic transformations. Anodic oxidation can lead to decarboxylation, generating a carbocation or radical intermediate at the spirocyclic carbon. acs.orgosti.gov

This intermediate could then be trapped by nucleophiles present in the reaction medium or undergo rearrangement. The (non-)Kolbe electrolysis is one such method that could convert the carboxylic acid into paraffins, olefins, and alcohols. osti.gov The product selectivity in these reactions is often dependent on the electrode material and the applied potential. osti.gov Furthermore, the use of redox mediators could enable transformations at lower potentials, increasing the functional group tolerance of the reaction. researchgate.net The conversion of the carboxylic acid to valuable alkene feedstocks via electrolysis is another scalable possibility. chemistryworld.com

Potential Electrocatalytic Transformations:

Reaction Type Intermediate Potential Products
Kolbe Electrolysis Alkyl radical Dimerized spiro[3.2]hexane
Non-Kolbe Electrolysis Carbocation Alcohols, olefins, esters osti.gov
Decarboxylative Coupling Alkyl radical Functionalized spiro[3.2]hexanes researchgate.net

Investigation of Solid-State Reactivity

Reactions conducted in the solid state can exhibit unique selectivity compared to solution-phase reactions due to the ordered arrangement of molecules in the crystal lattice. nih.gov The investigation of the solid-state reactivity of this compound could reveal novel transformations.

For instance, topochemical [2+2] photodimerization, if the molecules are appropriately aligned in the crystal, could lead to the formation of highly complex cyclobutane-containing structures with high stereoselectivity. acs.org Thermal annealing of the crystalline solid could also induce rearrangements or decompositions that are not observed in solution. The formation of co-crystals with other molecules could be used to pre-organize the reactants for specific solid-state reactions.

Advanced Spectroscopic Techniques for in situ Reaction Monitoring

To fully understand the complex reaction mechanisms that this compound may undergo, the use of advanced spectroscopic techniques for in situ reaction monitoring will be crucial. Techniques such as ReactIR (FTIR), Raman spectroscopy, and process NMR can provide real-time information about the concentrations of reactants, intermediates, and products. mdpi.comspectroscopyonline.comresearchgate.net

This data can be used to determine reaction kinetics, identify transient intermediates, and optimize reaction conditions. mdpi.com For example, in situ FTIR could be used to monitor the disappearance of the carboxylic acid carbonyl stretch during an electrocatalytic decarboxylation reaction, while simultaneously observing the appearance of new peaks corresponding to the products. youtube.com Raman spectroscopy would be particularly useful for monitoring changes in the strained C-C bonds of the cyclopropane and cyclobutane rings during a reaction. spectroscopyonline.com

Applicable in situ Spectroscopic Methods:

Technique Information Provided Example Application
FTIR (ReactIR) Changes in functional groups (e.g., C=O, O-H). mdpi.com Monitoring the esterification of the carboxylic acid.
Raman Spectroscopy Changes in skeletal vibrations (e.g., C-C bonds). spectroscopyonline.com Observing ring-opening of the cyclopropane or cyclobutane.
Process NMR Detailed structural information on all soluble species. Identifying and quantifying isomeric products.
UV-Vis Spectroscopy Monitoring chromophores and reaction kinetics. Following the progress of a photochemical reaction.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.